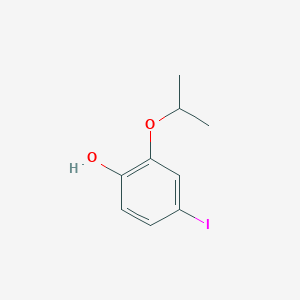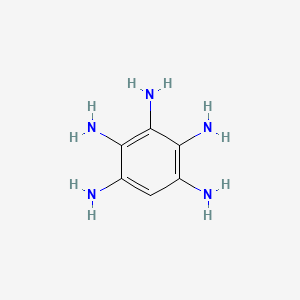
1-(4-Aminophenyl)-3-ethyl-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-3-ethyl-1-methylurea is an organic compound with a molecular formula of C10H15N3O This compound is characterized by the presence of an aminophenyl group attached to a urea moiety, which is further substituted with ethyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-ethyl-1-methylurea typically involves the reaction of 4-aminophenyl isocyanate with ethylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Aminophenyl isocyanate} + \text{Ethylamine} + \text{Methylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1-(4-Aminophenyl)-3-ethyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups
Reduction: Amine derivatives with reduced functional groups
Substitution: Substituted aminophenyl derivatives
科学研究应用
1-(4-Aminophenyl)-3-ethyl-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Aminophenyl)-3-ethyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
相似化合物的比较
1-(4-Aminophenyl)-3-ethyl-1-methylurea can be compared with other similar compounds, such as:
1-(4-Aminophenyl)-3-methylurea: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1-(4-Aminophenyl)-3-ethylurea: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
1-(4-Aminophenyl)-3-ethyl-1-propylurea: Contains a propyl group instead of a methyl group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity compared to other similar compounds.
属性
CAS 编号 |
1094458-59-9 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-ethyl-1-methylurea |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3,(H,12,14) |
InChI 键 |
USZHZJJXICOJAT-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)N(C)C1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
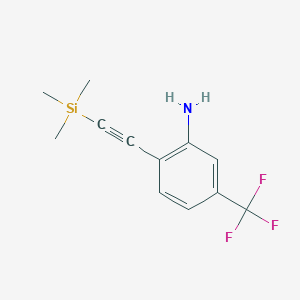
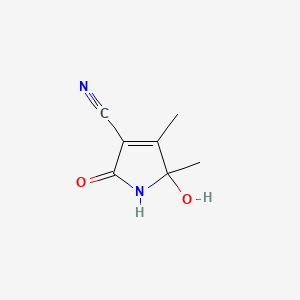
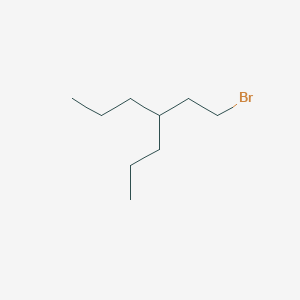
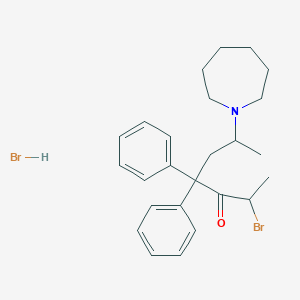
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
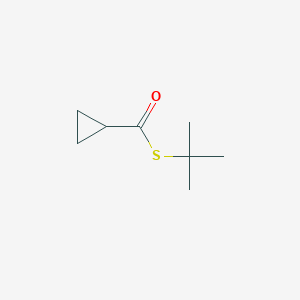


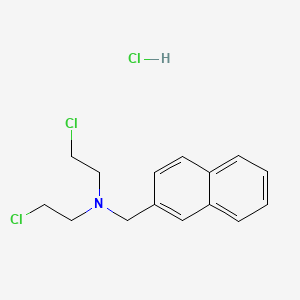

![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
